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molecular formula C7H12ClNO2 B8531668 4-Chloromethyl-4-hydroxy-2-isopropyoxazoline

4-Chloromethyl-4-hydroxy-2-isopropyoxazoline

Cat. No. B8531668
M. Wt: 177.63 g/mol
InChI Key: MMYDHLZIVNPYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05621109

Procedure details

To a solution of isobutyramide (9.876 g, 0.1122 mol) in acetone (130 mL) was added 1,3-dichloroacetone (10.0 g, 0.0748 mol), NaHCO3 (9.429 g, 0.1122 mol), and MgSO4 (18.01 g, 0.1496 mol). The mixture was heated at reflux under argon for 63 hrs, then cooled to room temperature, vacuum filtered, and concentrated in vacuo to a dark brown semi-solid. The residue was purified by SiO2 flash chromatography using a gradient of EtOAc/CH2Cl2 (5%, 10%, 20%, 40%) to obtain the desired product as an orange liquid (6.06 g, 0.0341 mol, 46%): 1H NMR (CDCl3) δ 1.20-1.28 (m, 6H), 2.56-2.72 (m, 1H), 3.70 (s, 2H), 4.18 (d, J=9.6 Hz, 1H), 4.38 (d, J=9.6 Hz, 1H). Mass spectrum: (M+H)+ =178, 180.
Quantity
9.876 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.429 g
Type
reactant
Reaction Step One
Name
Quantity
18.01 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Yield
46%

Identifiers

REACTION_CXSMILES
[C:1]([NH2:6])(=[O:5])[CH:2]([CH3:4])[CH3:3].[Cl:7][CH2:8][C:9]([CH2:11]Cl)=[O:10].C([O-])(O)=O.[Na+].[O-]S([O-])(=O)=O.[Mg+2]>CC(C)=O>[Cl:7][CH2:8][C:9]1([OH:10])[CH2:11][O:5][C:1]([CH:2]([CH3:4])[CH3:3])=[N:6]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
9.876 g
Type
reactant
Smiles
C(C(C)C)(=O)N
Name
Quantity
10 g
Type
reactant
Smiles
ClCC(=O)CCl
Name
Quantity
9.429 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
18.01 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Name
Quantity
130 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under argon for 63 hrs
Duration
63 h
FILTRATION
Type
FILTRATION
Details
vacuum filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a dark brown semi-solid
CUSTOM
Type
CUSTOM
Details
The residue was purified by SiO2 flash chromatography

Outcomes

Product
Name
Type
product
Smiles
ClCC1(N=C(OC1)C(C)C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0341 mol
AMOUNT: MASS 6.06 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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